3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the normal functioning of this pathway, leading to a decrease in the energy production of the bacteria .
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to reach and interact with the target effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis. This is achieved by disrupting the energy metabolism of the bacteria, leading to a decrease in its vitality .
Action Environment
The action of this compound is influenced by the physiological conditions of the Mycobacterium tuberculosis. For instance, the compound was found to be more effective against certain strains of the bacteria, which may be attributed to the higher expression of the Cyt-bd-encoding genes in these strains .
Future Directions
Thieno[3,2-d]pyrimidin-4-ones, including “3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . Future research could focus on further exploring the antimycobacterial activity of these compounds and developing new synthetic methods for their preparation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as starting materials, which undergo cyclization in the presence of a one-carbon source reagent such as formic acid .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed carbonylation reactions has been proposed as an efficient method for producing substituted thienopyrimidines .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The ethyl and propylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propylsulfanyl group, in particular, contributes to its potent antimycobacterial and antitumor activities .
Properties
IUPAC Name |
3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXOROFDRQDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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